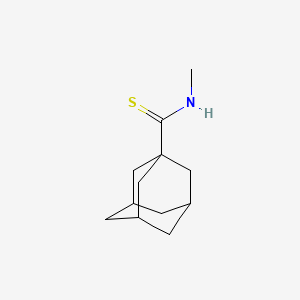
N-methyladamantane-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyladamantane-1-carbothioamide is a derivative of adamantane, a tricyclic hydrocarbon known for its unique cage-like structure. Adamantane derivatives have gained significant attention due to their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound, in particular, is of interest for its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyladamantane-1-carbothioamide typically involves the reaction of adamantane derivatives with thioamide groups. One common method is the reaction of 1-methyladamantane with thioamide under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scale-up synthesis techniques. These methods focus on optimizing reaction conditions, such as the use of efficient catalysts and solvents, to produce the compound in large quantities. The process may also include purification steps like crystallization and chromatography to ensure the final product’s quality .
Chemical Reactions Analysis
Types of Reactions
N-methyladamantane-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted adamantane derivatives .
Scientific Research Applications
N-methyladamantane-1-carbothioamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex adamantane derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-methyladamantane-1-carbothioamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or antibacterial activity. The exact pathways and targets are still under investigation, but the compound’s ability to interact with biological macromolecules is a key factor in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- N-methyladamantane-1-carboxamide
- 3-chloro-N-methyladamantane-1-carbothioamide
- N-methoxy-N-methyladamantane-1-carboxamide
Uniqueness
N-methyladamantane-1-carbothioamide stands out due to its thioamide group, which imparts unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H19NS |
|---|---|
Molecular Weight |
209.35 g/mol |
IUPAC Name |
N-methyladamantane-1-carbothioamide |
InChI |
InChI=1S/C12H19NS/c1-13-11(14)12-5-8-2-9(6-12)4-10(3-8)7-12/h8-10H,2-7H2,1H3,(H,13,14) |
InChI Key |
VLQCVEVVAOHWHQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)C12CC3CC(C1)CC(C3)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















